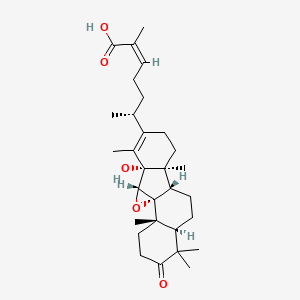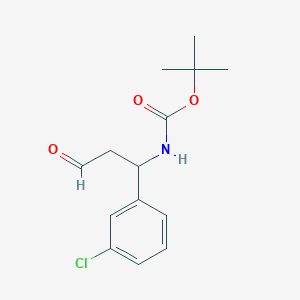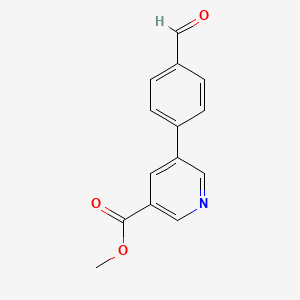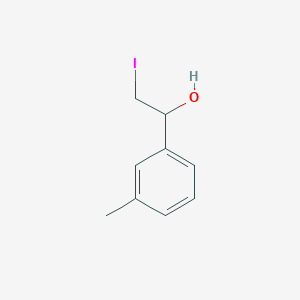
2-Iodo-1-(3-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-(3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C(_9)H(_11)IO It is characterized by the presence of an iodine atom attached to an ethan-1-ol group, which is further connected to a 3-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(3-methylphenyl)ethan-1-ol typically involves the iodination of 1-(3-methylphenyl)ethan-1-ol. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-Iodo-1-(3-methylphenyl)ethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-Methylbenzaldehyde or 3-Methylacetophenone.
Reduction: 2-Iodo-1-(3-methylphenyl)ethanol.
Substitution: 1-(3-Methylphenyl)ethan-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-1-(3-methylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of novel drugs, especially those targeting specific enzymes or receptors.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-(3-methylphenyl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which are crucial in drug-receptor interactions.
Comparación Con Compuestos Similares
- 1-(3-Iodo-2-methylphenyl)ethanone
- 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
Comparison: 2-Iodo-1-(3-methylphenyl)ethan-1-ol is unique due to its ethan-1-ol group, which provides additional reactivity compared to similar compounds that may only have ketone or amine functionalities. This makes it more versatile in synthetic applications and potentially more effective in medicinal chemistry due to the presence of both hydroxyl and iodine groups.
Propiedades
Fórmula molecular |
C9H11IO |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-iodo-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11IO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Clave InChI |
DJHSLFIWIAFOJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
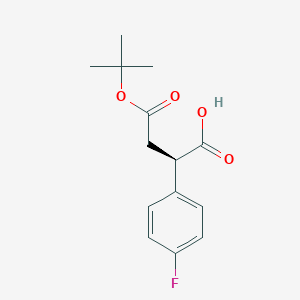
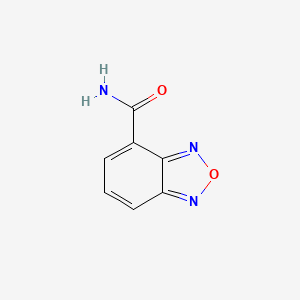
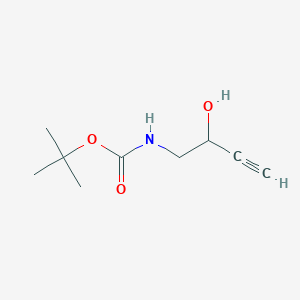
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
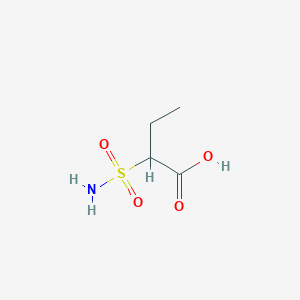
![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)
